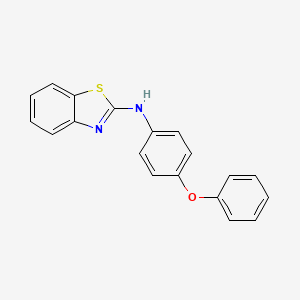

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

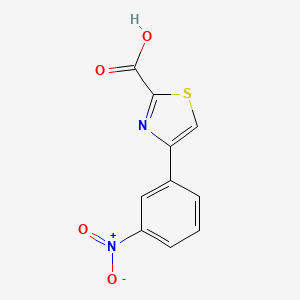

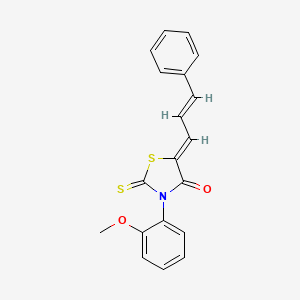

Synthesis Analysis

The synthesis of compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” involves various methods such as the Michael-type addition reaction and multi-step reactions involving Vilsmeier-Haack reactions, Gewald synthesis technique, and reactions with benzylidene malononitrile .Molecular Structure Analysis

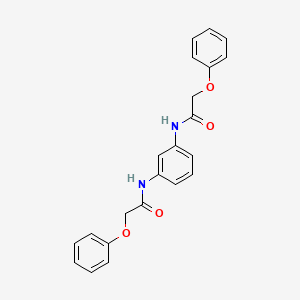

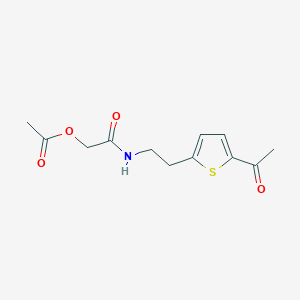

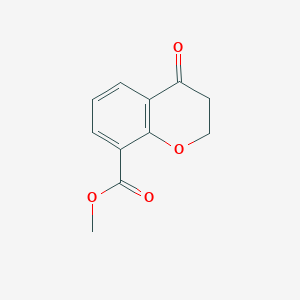

The molecular structure of compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” is often established using spectroscopic methods like IR, NMR, and X-ray crystallography .Chemical Reactions Analysis

Compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” undergo various chemical reactions, including coupling reactions and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine” include their appearance, vapor pressure, melting point, octanol/water partition coefficient, solubility, and stability .Scientific Research Applications

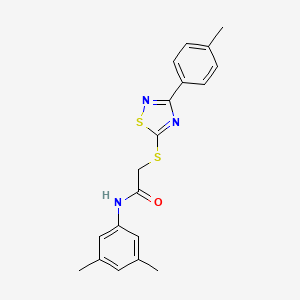

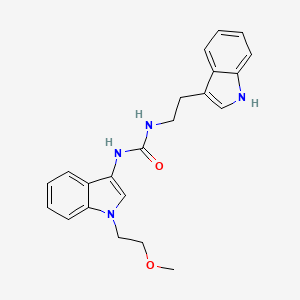

Drug Discovery and Medicinal Chemistry

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine serves as a privileged scaffold in drug discovery. Its aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive choice for designing bioactive compounds. Notable examples include:

- Anticonvulsant Activity : The anticonvulsant drug Rufinamide features a 1,2,3-triazole core similar to our compound .

- Antibiotics : Compounds like cefatrizine (broad-spectrum cephalosporin antibiotic) and tazobactam (β-lactam antibiotic) incorporate the 1,2,3-triazole motif .

Organocatalysis and Synthetic Methodologies

Various synthetic routes lead to 1,2,3-triazoles. Key methods include:

Biological Activities

Our compound exhibits biological effects:

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-2-6-15(7-3-1)22-16-12-10-14(11-13-16)20-19-21-17-8-4-5-9-18(17)23-19/h1-13H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOXDKCPRBHTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-phenoxyphenyl)-1,3-benzothiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2592819.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)

![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)

![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)